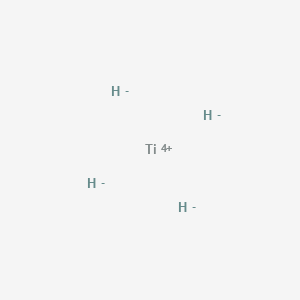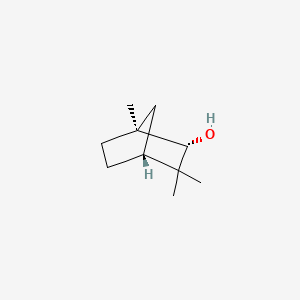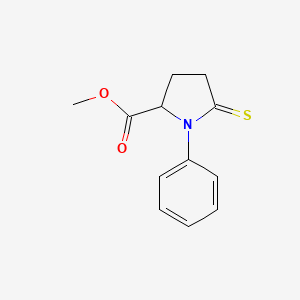
DIRECT BROWN 210
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Brown 210: is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulose fibers such as cotton, rayon, and paper. The compound is known for its excellent solubility in water and its ability to produce a rich brown color. This compound is widely used in the textile industry due to its ease of application and good color fastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Direct Brown 210 involves several steps:
Natural Gas Purification: Natural gas containing impurities is purified by removing sulfides, water vapor, and other contaminants.
Gas Phase Catalytic Cracking: The purified natural gas is passed through a catalyst to decompose methane into synthesis gas, which is composed of carbon monoxide and carbon dioxide.
Synthesis Gas Conversion: The synthesis gas is converted into liquid products using catalysts. This process involves reactions such as the synthesis of alcohols and synthetic paraffins.
Separation and Rectification: The converted products are separated and rectified to obtain different types of liquid products.
Industrial Production Methods: The industrial production of this compound follows the same steps as the synthetic routes mentioned above. The process is carried out on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Direct Brown 210 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Direct Brown 210 has several scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components such as proteins and nucleic acids.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The mechanism of action of Direct Brown 210 is based on its ability to bind to proteins and nucleic acids. The dye has a high affinity for basic amino acids such as lysine and arginine, which are commonly found in proteins. Additionally, this compound binds to DNA and RNA, allowing for the visualization of these molecules in biological samples.
Comparison with Similar Compounds
- Direct Brown 1
- Direct Brown 2
- Direct Brown 31
- Direct Brown 95
Comparison: Direct Brown 210 is unique due to its specific molecular structure, which provides excellent solubility in water and strong binding affinity to proteins and nucleic acids. Compared to other similar compounds, this compound offers better color fastness and ease of application in industrial processes .
Properties
CAS No. |
12222-29-6 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-trifluoro-N-[7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1175246.png)
